3',5'-Difluoro-2'-nitrophenacyl chloride
Description
3',5'-Difluoro-2'-nitrophenacyl chloride is a fluorinated aromatic compound featuring a phenacyl chloride backbone substituted with two fluorine atoms at the 3' and 5' positions and a nitro group at the 2' position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nitro and fluorine groups enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecular architectures .
Properties
CAS No. |
1803788-00-2 |
|---|---|
Molecular Formula |
C8H4ClF2NO3 |
Molecular Weight |
235.57 g/mol |
IUPAC Name |
2-chloro-1-(3,5-difluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2 |
InChI Key |
NWDOVRQLULUVBE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)CCl)[N+](=O)[O-])F)F |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2',3'-Difluoro-5'-nitrophenacyl Chloride
- Structural Differences : Fluorine atoms are positioned at 2' and 3', with a nitro group at 5', contrasting with the 3',5'-difluoro-2'-nitro configuration.
- The nitro group at 5' (meta to chloride) offers different electronic effects, possibly reducing resonance stabilization of intermediates .
- Synthetic Utility : Both compounds are used as alkylating agents, but the 2',3'-difluoro derivative may favor regioselectivity in specific coupling reactions due to steric and electronic disparities .
3,4-Difluoro-5-nitrobenzyl Chloride
- Structural Differences : A benzyl chloride backbone with fluorine at 3 and 4 positions and nitro at 5. Unlike phenacyl chlorides, this lacks a ketone group adjacent to the chloride.
- However, the nitro group at 5 enhances overall electron deficiency, promoting reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Applications : Primarily used in synthesizing fluorinated benzyl amines or heterocycles, whereas phenacyl chlorides are preferred for ketone-containing intermediates .
3',6'-Dichloro-2'-fluorophenacyl Chloride
- Structural Differences : Chlorine substituents at 3' and 6', fluorine at 2', and a phenacyl chloride core. The nitro group in the target compound is replaced by chlorine here.
- Reactivity : Chlorine’s lower electronegativity compared to nitro reduces electron withdrawal, but its bulkiness may hinder reactions. The 2'-fluoro group directs electrophilic substitution to specific positions .
- Toxicity : Chlorinated derivatives often exhibit higher toxicity and environmental persistence compared to fluorinated analogs, necessitating stricter handling protocols .
3',5'-Difluoro-2'-hydroxyacetophenone
- Structural Differences : Hydroxyl group replaces the chloride in the target compound, with identical fluorine and nitro positions.
- Reactivity : The hydroxyl group enables conjugation with the ketone, increasing acidity (pKa ~8–10) and suitability for O-alkylation or chelation-based catalysis. In contrast, the chloride in the target compound facilitates nucleophilic displacement .
- Applications: Used in metal-ligand complexes or as a precursor for flavonoid synthesis, whereas the chloride derivative is tailored for cross-coupling reactions .
Physicochemical and Functional Comparisons
| Property | 3',5'-Difluoro-2'-nitrophenacyl Chloride | 2',3'-Difluoro-5'-nitrophenacyl Chloride | 3,4-Difluoro-5-nitrobenzyl Chloride |
|---|---|---|---|
| Molecular Weight | ~233.5 g/mol | ~233.5 g/mol | ~219.5 g/mol |
| Electron Withdrawing | High (Nitro + 2×F) | Moderate (Nitro + 2×F) | High (Nitro + 2×F) |
| Boiling Point | ~280–300°C (estimated) | ~270–290°C (estimated) | ~250–265°C (estimated) |
| Reactivity in SN2 | High (activated chloride) | Moderate (steric hindrance) | Low (benzyl chloride less reactive) |
Key Research Findings
- Synthetic Routes : Fluorinated phenacyl chlorides are typically synthesized via Friedel-Crafts acylation followed by nitration and halogenation. For example, 4,4'-difluoro-2-nitrodiphenyl derivatives are prepared via nitration of fluorinated diphenyl compounds, analogous to methods in and .
- Mechanistic Insights: The nitro group at 2' stabilizes transition states in nucleophilic aromatic substitution, as seen in studies on related trifluoroacetophenones .
- Stability: Fluorine substituents enhance thermal and oxidative stability compared to non-fluorinated analogs, reducing decomposition during storage .
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